Bienvenue dans la boutique en ligne BenchChem!

Nesiritide (acetate)

Heart Failure Natriuretic Peptide Receptor Pharmacology

Nesiritide (acetate) is recombinant human BNP-32 supplied as an acetate salt for superior solubility and stability. Its NPR-A Kd of 7.3 pM—13-fold more potent than proBNP1-108—makes it the definitive positive control for cGMP production assays. Unlike carperitide (Japan-only) or nitroglycerin, this ventricular-origin peptide uniquely suppresses RAAS (3.9 ng/dL aldosterone reduction) and provides superior PCWP reduction validated in the VMAC trial. Its 2.7-fold slower degradation versus proBNP enables neprilysin inhibitor and pegylation studies. Choose for NPR pharmacology, heart failure models, and translational hemodynamic research.

Molecular Formula C145H248N50O44S4
Molecular Weight 3524.1 g/mol
Cat. No. B14034635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesiritide (acetate)
Molecular FormulaC145H248N50O44S4
Molecular Weight3524.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O
InChIInChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1
InChIKeyMQTZDMHTOBHREX-INJFIXSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nesiritide (Acetate) for Heart Failure Research: Recombinant BNP-32 Procurement Guide


Nesiritide (acetate) is a recombinant 32-amino acid human B-type natriuretic peptide (BNP-32) that functions as a potent agonist of natriuretic peptide receptors (NPRs) . Manufactured from E. coli using recombinant DNA technology, this peptide has the molecular formula C143H244N50O42S4 and a molecular weight of 3464.04 g/mol, and it is supplied as an acetate salt to enhance solubility and storage stability [1]. It is primarily indicated for intravenous use in patients with acutely decompensated heart failure (ADHF) who have dyspnea at rest or with minimal activity [2].

Nesiritide Acetate: Why In-Class and Alternative Vasodilator Substitution Fails


The selection of Nesiritide (acetate) over other natriuretic peptides (e.g., carperitide, ularitide), alternative vasodilators (e.g., nitroglycerin), or even its own precursor (proBNP) is not a matter of simple class-level interchangeability. Substitution fails due to fundamental differences in receptor pharmacology, hemodynamic effects, and neurohormonal modulation [1]. While carperitide (ANP) and nesiritide (BNP) both bind NPR-A, their different physiological origins (atrial vs. ventricular) lead to distinct clinical development paths and regulatory approvals, with carperitide only approved in Japan [2]. Furthermore, the acetate salt formulation of nesiritide is specifically designed to overcome the inherent instability of the peptide and ensure the correct biological activity of the 32-amino acid sequence in solution, which differs from other salt forms or the inactive precursor proBNP . The evidence below demonstrates specific, quantifiable differences that preclude simple substitution.

Nesiritide Acetate Procurement: Specific Quantitative Evidence vs. Comparators


Nesiritide BNP-32 vs. proBNP1-108: 13-Fold Higher Potency and 35-Fold Higher Binding Affinity for GC-A

Compared to its precursor proBNP1-108, Nesiritide (BNP-32) exhibits profoundly greater potency and receptor binding affinity at the primary therapeutic target, guanylyl cyclase-A (GC-A) [1]. This is a critical differentiator, as proBNP is a common research comparator and endogenous peptide, but its weak activity makes it a poor substitute for the active form [2].

Heart Failure Natriuretic Peptide Receptor Pharmacology

Nesiritide vs. Nitroglycerin: Superior and Sustained PCWP Reduction in ADHF Patients (VMAC Trial)

In a randomized, double-blind trial comparing vasodilator therapies, Nesiritide produced a significantly greater and more sustained reduction in pulmonary capillary wedge pressure (PCWP) compared to intravenous nitroglycerin [1]. PCWP is a key hemodynamic measure of left ventricular filling pressure, and its reduction is directly associated with symptom relief in ADHF [2].

Acute Heart Failure Hemodynamics Vasodilator Therapy

Nesiritide vs. Furosemide: Divergent Effects on Plasma Aldosterone in Heart Failure Patients

Unlike the loop diuretic furosemide, Nesiritide suppresses the renin-angiotensin-aldosterone system (RAAS) rather than activating it [1]. In a direct comparison, furosemide caused a prompt rise in plasma aldosterone, a harmful neurohormonal response, while Nesiritide decreased aldosterone levels [2].

Neurohormonal Activation Diuretic Therapy Heart Failure

Nesiritide vs. proBNP1-108: Differential Degradation Kinetics and Stability

The pharmacokinetic profile of Nesiritide differs substantially from its precursor, proBNP1-108, with respect to degradation by human kidney membranes [1]. This has implications for experimental design, particularly in ex vivo or in vivo studies where peptide half-life is a critical variable [2].

Peptide Stability Pharmacokinetics Protein Degradation

Nesiritide in Heart Failure: Meta-Analysis Shows No Mortality Benefit vs. Placebo and Increased Hypotension Risk

A 2021 meta-analysis of 21,157 patients across 16 randomized controlled trials found that Nesiritide and related vasodilators did not confer a mortality benefit compared to placebo, but did significantly increase the risk of hypotension [1]. This context is crucial for researchers designing studies where hemodynamic effects must be carefully controlled.

Cardiovascular Outcomes Clinical Trial Meta-Analysis Drug Safety

Nesiritide Acetate: High-Impact Research and Industrial Application Scenarios


Cardiovascular Drug Discovery: Validating Novel NPR-A Agonists in cGMP Assays

Use Nesiritide (acetate) as a positive control and reference standard in cell-based assays measuring cGMP production via NPR-A activation. Its well-characterized Kd of 7.3 pM for NPR-A [1] and 13-fold higher potency than proBNP1-108 [2] provide a precise, high-fidelity benchmark against which novel agonists can be quantitatively compared for potency and efficacy.

Academic Research: Modeling Neurohormonal Modulation in Heart Failure

Employ Nesiritide in experimental models of heart failure to study RAAS suppression. The quantified decrease in plasma aldosterone (by 3.9 ng/dL) relative to a furosemide-induced increase [1] makes it a uniquely suitable tool for in vivo studies dissecting the interplay between natriuretic peptides and the neurohormonal axis, where diuretics would act as confounding agents.

Pharmaceutical Development: Stability and Formulation Studies for Peptide Therapeutics

Utilize the differential degradation kinetics between Nesiritide and its precursor (a 2.7-fold difference in half-life by human kidney membranes [1]) as a model system to test the efficacy of novel formulation strategies, such as neprilysin inhibitors or pegylation, aimed at extending the half-life of therapeutically active but rapidly cleared peptides.

Translational Pharmacology: Optimizing Hemodynamic Monitoring in Large Animal Models

Apply Nesiritide in large animal models (e.g., canine or porcine) of acute heart failure to study its hemodynamic effects, specifically the reduction in PCWP. The clinical evidence from the VMAC trial demonstrating a significant, superior reduction in PCWP compared to nitroglycerin [1] provides a strong translational rationale for its use in studies aimed at developing and validating novel hemodynamic monitoring techniques or therapeutic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nesiritide (acetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.